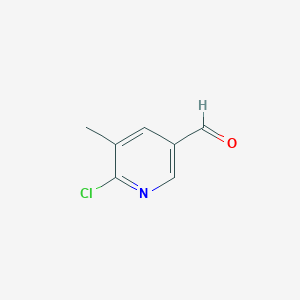

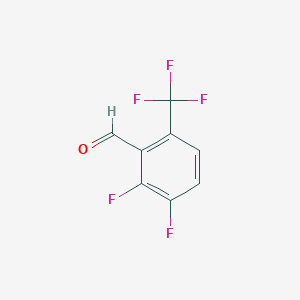

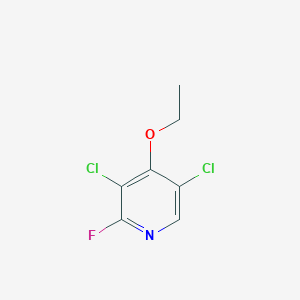

2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine and related compounds involves complex reactions that yield various substituted pyrimidines, demonstrating the chemical versatility of nitropyrimidines. For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with aliphatic and aromatic primary amines effectively affords nitroenamines having a carbamoyl group, showcasing the reactivity and potential functionalization of nitropyrimidine derivatives (Nishiwaki et al., 2000).

Molecular Structure Analysis The molecular structure of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine is characterized by its ability to form extensive hydrogen bonding networks. The interplay of molecular, molecular-electronic, and supramolecular structures in similar compounds reveals the presence of polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. This is evident in compounds exhibiting polarized structures with hard and soft hydrogen bonds, alongside aromatic pi...pi stacking interactions, highlighting the complex intermolecular interactions that define the structural characteristics of these molecules (Quesada et al., 2004).

Chemical Reactions and Properties Chemical reactions involving 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine derivatives are diverse, including unusual aromatic substitutions and transformations that yield a variety of functional groups. An example includes the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which undergoes an unusual aromatic substitution, highlighting the compound's reactivity and its utility as an intermediate in the preparation of various nitropyrimidines (Lopez et al., 2009).

Physical Properties Analysis The physical properties of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine and related compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and hydrogen bonding capabilities. The formation of hydrogen-bonded sheets and pi-stacked hydrogen-bonded sheets in analogues indicates the significance of intermolecular interactions in determining the physical properties of these compounds (Glidewell et al., 2003).

Chemical Properties Analysis The chemical properties of 2-amino-4-benzyloxy-6-methyl-5-nitropyrimidine derivatives, including reactivity, stability, and the ability to undergo various chemical reactions, are key to their application in synthesis. The acylation reactions and the synthesis of novel derivatives demonstrate the compound's versatility and reactivity, providing insights into the chemical behavior of nitropyrimidines and their potential utility in various chemical transformations (Steinlin & Vasella, 2009).

Applications De Recherche Scientifique

Overview of Research Interest

2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine is a compound that draws interest in various scientific research fields due to its unique chemical properties. The detailed information provided focuses on the broad applications of this compound in scientific research, excluding its usage in drug dosages and side effects. The synthesis, degradation, and analysis of similar compounds have been the subject of extensive studies, providing insight into its potential applications and the mechanisms behind its behavior under different conditions.

LC-MS/MS Study of Degradation Processes

One notable study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the degradation processes of nitisinone, a compound related to 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine. This research aimed to understand the stability of nitisinone under various conditions, identifying major degradation products and contributing to a better understanding of the compound's properties and potential risks or benefits of its application (Barchańska et al., 2019).

Analysis in Biological Matrices, Foodstuff, and Beverages

Another study provided a comprehensive review of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its phase I and II metabolites in various matrices. This research is relevant due to the structural similarities and potential for 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine to undergo similar analyses. It highlights the importance of understanding the biotransformation and the biological effects of such compounds (Teunissen et al., 2010).

Environmental Impact and Neurodegeneration

Research into environmental agents and their potential to trigger neurodegenerative processes in the developing brain has also been conducted. Although this study primarily focuses on other compounds, the methodologies and findings provide a framework for assessing the neurotoxic potential of various chemicals, including 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine (Olney et al., 2000).

Propriétés

IUPAC Name |

4-methyl-5-nitro-6-phenylmethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-8-10(16(17)18)11(15-12(13)14-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPFYXCKZRCRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437278 | |

| Record name | 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |

CAS RN |

160948-33-4 | |

| Record name | 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)